molecular formula C6H6Br2ClN B1375413 3-(Bromomethyl)-5-chloropyridine hydrobromide CAS No. 1263414-18-1

3-(Bromomethyl)-5-chloropyridine hydrobromide

Cat. No. B1375413
M. Wt: 287.38 g/mol
InChI Key: AOLKDKSBPQJRHD-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a halogenated heterocyclic building block . It is a solid substance with a molecular weight of 252.94 . It is used in the preparation of ether ligands .


Synthesis Analysis

The synthesis of “3-(Bromomethyl)-5-chloropyridine hydrobromide” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is considered simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular formula of “3-(Bromomethyl)-5-chloropyridine hydrobromide” is C6H6BrN·HBr . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a solid substance . It appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Intermediate in Synthesis

    "3-(Bromomethyl)-5-chloropyridine hydrobromide" is a crucial intermediate in the synthesis of various compounds. For example, it is used in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies (Guo, Lu, & Wang, 2015).

  • Polymer Research

    This chemical is used in the synthesis of new hyperbranched polyelectrolytes. These polymers have potential applications in various fields, including materials science and biochemistry (Monmoton, Lefebvre, & Fradet, 2008).

  • Catalytic Applications

    It is involved in selective amination reactions catalyzed by palladium-Xantphos complexes, showcasing its role in facilitating specific chemical transformations (Ji, Li, & Bunnelle, 2003).

  • Organic Synthesis

    The compound is utilized in various organic synthesis processes, such as the reduction of pyrrolinium bromides to pyrrolidines and their transformation into piperidin-3-ones (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).

  • Medicinal Chemistry

    In medicinal chemistry, it is used for synthesizing novel compounds with potential biological activities, such as variolin B and deoxyvariolin B, which are natural alkaloids with potential pharmacological significance (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Safety And Hazards

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-(bromomethyl)-5-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLKDKSBPQJRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-chloropyridine hydrobromide

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